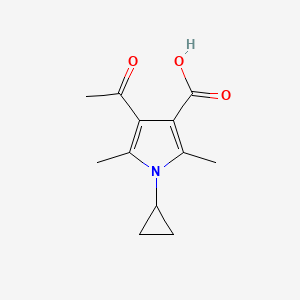
4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS Number: 423769-78-2) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a range of biological activities, making it a subject of interest in pharmaceutical research. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₂H₁₅NO₃
- Molecular Weight : 221.256 g/mol
- IUPAC Name : this compound
- SMILES : CC(=O)C1=C(C)N(C2CC2)C(C)=C1C(O)=O
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its anticancer properties and effects on neurodegenerative diseases.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties , particularly through its ability to induce apoptosis in cancer cells. For instance, in vitro studies demonstrated that compounds with similar structural motifs showed enhanced cytotoxicity against several cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways and inhibition of key regulatory proteins involved in cell survival .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | TBD | Apoptosis induction |
| Reference Drug (Bleomycin) | FaDu | TBD | DNA damage |
Neuroprotective Effects
In addition to its anticancer potential, this compound has been explored for its neuroprotective effects. It has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibiting AChE can enhance cholinergic neurotransmission, which is beneficial in treating Alzheimer's disease.
Table 2: AChE Inhibition Studies
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Donepezil (Standard) | TBD | TBD |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment :
-
Alzheimer's Disease :
- Research focusing on dual inhibitors for cholinesterases demonstrated that compounds similar to 4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole exhibited not only AChE inhibition but also antioxidant properties. This dual action is critical for neuroprotection and could lead to more effective treatments for Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-6-10(8(3)14)11(12(15)16)7(2)13(6)9-4-5-9/h9H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEIYOKZAHNTFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2CC2)C)C(=O)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381559 |
Source


|
| Record name | 4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423769-78-2 |
Source


|
| Record name | 4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423769-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














